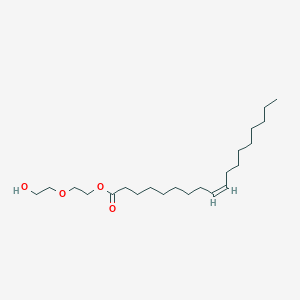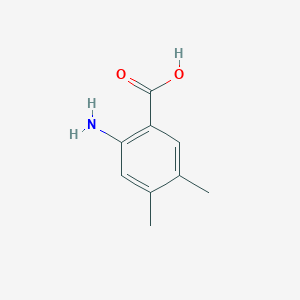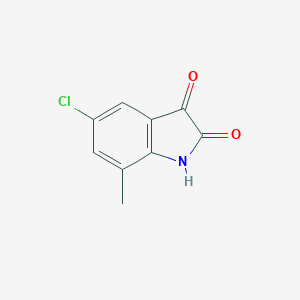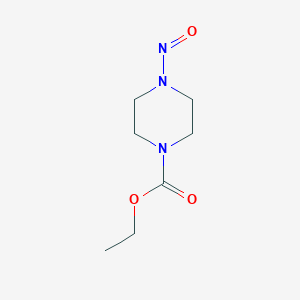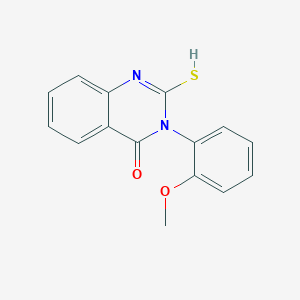
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one represents a compound with a quinazolinone backbone, a prominent scaffold in medicinal chemistry known for its diverse biological activities. Its significance lies in the multifaceted properties, including potential therapeutic benefits, chemical reactivity, and structural versatility, making it a focal point for chemical and pharmacological research.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid derivatives with various sulfur-containing compounds to introduce the mercapto group. Specific methods for synthesizing derivatives similar to 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one have been explored through multi-step reactions, including the coupling of thiadiazole moieties with quinazolin-4-one structures to achieve compounds with intra-molecular hydrogen bonding and keto-enol tautomerism (Mohammed et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques confirm the presence of keto-enol tautomerism and the arrangement of hydrogen bonding within the molecule, which are crucial for its chemical behavior and biological activity. The crystal structure analysis reveals the dihedral angles and the hydrogen-bonding interactions, providing insight into the compound's stability and reactivity (Tien et al., 2020).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one derivatives have demonstrated significant antimicrobial properties. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones showcased notable antibacterial and antifungal activities, as well as antiHIV activity against HIV-1 and HIV-2 in MT-4 cells (Alagarsamy et al., 2004). Similarly, a series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones were prepared and found to have a broad spectrum of antimicrobial activity, suggesting their potential as frameworks for developing potent antimicrobial agents (El-Azab, 2007).
Antioxidant Properties
2-Substituted quinazolin-4(3H)-ones, a group that includes the compound , were synthesized and evaluated for their antioxidant properties. It was found that the presence of hydroxyl groups in addition to the methoxy substituent, or a second hydroxyl on the phenyl ring, significantly contributed to their antioxidant activity. This study highlights the importance of specific substituents in enhancing the antioxidant capabilities of these compounds (Mravljak et al., 2021).
Synthetic Methodologies
The compound was involved in a green synthetic procedure which included a two-step synthesis from anthranilic acid. This procedure utilized deep eutectic solvents (DES) and microwave-induced synthesis, reflecting a shift towards more environmentally-friendly chemical processes. The success of this synthesis was characterized by various spectral methods, underlining the compound's relevance in green chemistry (Molnar et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNPPCHTDPKYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

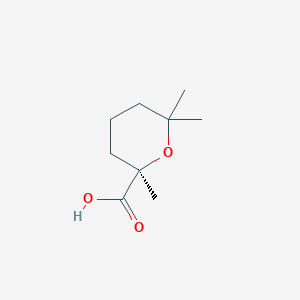
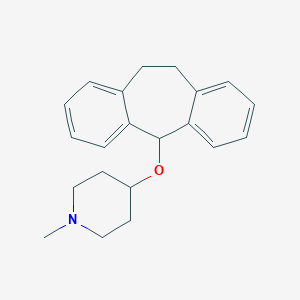
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
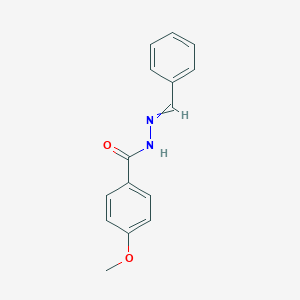
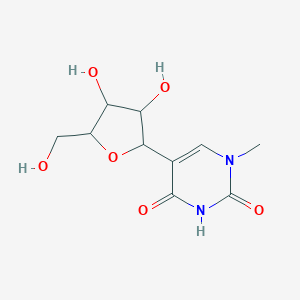

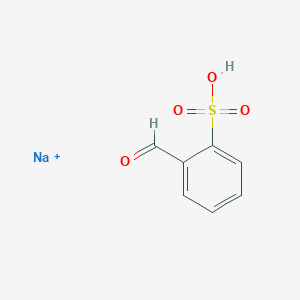
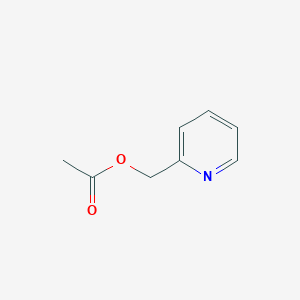
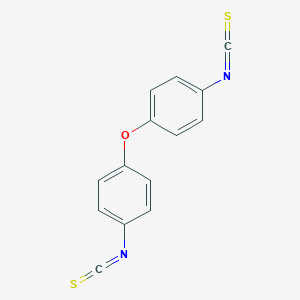
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
